An In-depth Technical Guide to the Crystal Structure and Space Group of Wurtzite Zinc Oxide
An In-depth Technical Guide to the Crystal Structure and Space Group of Wurtzite Zinc Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the crystallographic features of wurtzite zinc oxide (ZnO), a material of significant interest across various scientific and technological domains. A thorough understanding of its atomic arrangement and symmetry is fundamental to harnessing its unique properties.
The Wurtzite Crystal Structure of Zinc Oxide
Under ambient conditions, zinc oxide thermodynamically favors the wurtzite crystal structure.[1] This structure is a member of the hexagonal crystal system and is characterized by a specific arrangement of zinc (Zn²⁺) and oxygen (O²⁻) ions.[2][3]
The fundamental building block of the wurtzite ZnO structure is the tetrahedral coordination of its constituent ions. Each zinc ion is surrounded by four oxygen ions, and conversely, each oxygen ion is surrounded by four zinc ions, forming ZnO₄ and OZn₄ tetrahedra, respectively.[4][5] This tetrahedral coordination is a hallmark of sp³ covalent bonding, although ZnO also exhibits substantial ionic character.[1][6]
The wurtzite structure can be visualized as two interpenetrating hexagonal close-packed (hcp) sublattices, one of zinc ions and one of oxygen ions, offset from each other along the c-axis. This arrangement results in a stacking sequence of atomic planes of AaBbAaBb... along the c-axis.[1] This differs from the cubic zinc-blende structure, which has an AaBbCcAaBbCc... stacking sequence.[1]
Below is a diagram illustrating the hexagonal unit cell of wurtzite zinc oxide, showcasing the tetrahedral arrangement of the zinc and oxygen atoms.
Caption: Hexagonal unit cell of wurtzite ZnO.
Quantitative Structural Data
The precise dimensions and atomic positions within the wurtzite ZnO unit cell are defined by its lattice parameters. These parameters are crucial for theoretical calculations and experimental data analysis.
| Parameter | Symbol | Typical Value (Å) | Description |
| Basal Lattice Parameter | a | 3.24 - 3.25 | The length of the hexagonal base of the unit cell.[2][5] |
| Axial Lattice Parameter | c | 5.20 - 5.22 | The height of the unit cell.[2][5] |
| c/a Ratio | ~1.60 | A measure of the deviation from the ideal hexagonal close-packed structure (c/a = 1.633). | |
| Internal Parameter | u | ~0.38 | Defines the relative position of the Zn and O sublattices along the c-axis.[1] |
The fractional coordinates of the atoms within the conventional unit cell are:
The Space Group of Wurtzite Zinc Oxide
The symmetry of a crystal structure is mathematically described by its space group. For wurtzite zinc oxide, the space group is P6₃mc .[4][7] This notation, known as the Hermann-Mauguin symbol, provides specific information about the symmetry elements present in the unit cell.
-
P: Indicates a primitive Bravais lattice.
-
6₃: Denotes a six-fold screw axis parallel to the c-axis. This operation involves a rotation of 60 degrees followed by a translation of half the unit cell height along the c-axis.
-
m: Represents a mirror plane perpendicular to the a-axis.
-
c: Indicates a glide plane perpendicular to the a-axis, with a translation of c/2 along the c-axis.
The point group for the wurtzite structure is 6mm .[5][8][9] This signifies the presence of a six-fold rotation axis and two distinct sets of mirror planes. The absence of an inversion center in the P6₃mc space group is a critical feature that gives rise to properties like piezoelectricity and pyroelectricity in ZnO.[10][11]
Symmetry Operations Workflow
The symmetry operations of the P6₃mc space group dictate the arrangement of atoms within the unit cell. Understanding these operations is key to comprehending the crystal's anisotropic properties.
Caption: Symmetry operations in the P6₃mc space group.
Experimental Methodologies
The determination of the crystal structure and space group of wurtzite ZnO relies on diffraction techniques.
X-ray Diffraction (XRD) Protocol
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Sample Preparation: A fine powder of ZnO is prepared to ensure random orientation of the crystallites.
-
Data Acquisition: The powdered sample is irradiated with monochromatic X-rays over a range of angles (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for wurtzite ZnO.
-
Rietveld Refinement: For precise determination of lattice parameters and atomic positions, Rietveld refinement of the XRD data is performed. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data.
References
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Materials Project. (n.d.). mp-2133: ZnO (hexagonal, P6_3mc, 186). Retrieved from [Link]
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Materials Project. (n.d.). mp-2133 - ZnO. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 General Properties of ZnO. Retrieved from [Link]
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Ghosh, S., et al. (2020). Structural and Optical Properties of Pure Wurtzite ZnO under Uniaxial Strain Based on First-Principles Study. Acta Physica Polonica A, 137(2), 361-366. Retrieved from [Link]
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MDPI. (2023). Exploration of the Different Dimensions of Wurtzite ZnO Structure Nanomaterials as Gas Sensors at Room Temperature. Chemosensors, 11(11), 565. Retrieved from [Link]
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Journal of Semiconductors. (n.d.). First-principles of wurtzite ZnO (0001) and (0001) surface structures. Retrieved from [Link]
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ResearchGate. (n.d.). Lattice parameters a of wurtzite ZnO with respect to Hubbard... Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of zinc oxide (wurtzite). Retrieved from [Link]
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University of Cambridge. (n.d.). Space Group 186: P6(3)mc; P63mc; P 63 m c. Retrieved from [Link]
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Quora. (2014, July 18). What are the atomic coordinates in a simple unit cell of ZnO? Retrieved from [Link]
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University of Cambridge. (n.d.). P 63/m m c. Retrieved from [Link]
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Graz University of Technology. (n.d.). Space group: 186 (P 63 mc). Retrieved from [Link]
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University of Cambridge. (n.d.). P 63 m c. Retrieved from [Link]
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PMC. (n.d.). Exploration of the Different Dimensions of Wurtzite ZnO Structure Nanomaterials as Gas Sensors at Room Temperature. Retrieved from [Link]
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Mindat. (n.d.). Wurtzite: Mineral information, data and localities. Retrieved from [Link]
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ResearchGate. (n.d.). Brillouin zone of a wurtzite crystal. Retrieved from [Link]
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PMC. (n.d.). Mechanical, Thermodynamic and Electronic Properties of Wurtzite and Zinc-Blende GaN Crystals. Retrieved from [Link]
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